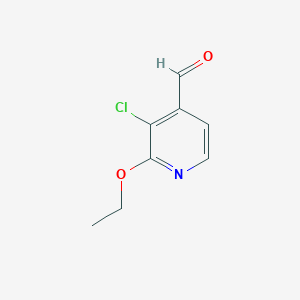

3-Chloro-2-ethoxy-4-formylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-2-ethoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUMPPOIISAAALB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258359 | |

| Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-58-6 | |

| Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry for 3 Chloro 2 Ethoxy 4 Formylpyridine

Strategies for the Regioselective Introduction of the Formyl Group onto Pyridine (B92270) Scaffolds

The introduction of a formyl group at the C4 position of the pyridine ring is a critical transformation in the synthesis of 3-Chloro-2-ethoxy-4-formylpyridine. Several established methods can be employed for this purpose, primarily involving the oxidation of a precursor alcohol or methyl group, or the direct formylation of an activated pyridine system.

Oxidation of Precursor Alcohol or Methyl Pyridines to Carboxaldehydes

A common and reliable method for installing a formyl group is through the oxidation of a corresponding pyridylmethanol or methylpyridine. For the synthesis of this compound, a plausible precursor would be (3-Chloro-2-ethoxypyridin-4-yl)methanol. The oxidation of this alcohol to the aldehyde can be achieved using a variety of oxidizing agents.

Mild oxidizing agents are generally preferred to avoid over-oxidation to the carboxylic acid. Commonly used reagents include manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), and Dess-Martin periodinane (DMP). The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions. For instance, MnO₂ is a selective reagent for the oxidation of allylic and benzylic-type alcohols and is often used for heterocyclic methanols.

Alternatively, starting from a 4-methylpyridine (B42270) derivative, such as 3-chloro-2-ethoxy-4-methylpyridine, the formyl group can be introduced by oxidation. This transformation is typically more challenging than the oxidation of an alcohol and may require stronger oxidizing agents or multi-step procedures. One approach involves the radical bromination of the methyl group followed by hydrolysis and oxidation. Another method is the direct oxidation using selenium dioxide (SeO₂).

Table 1: Common Reagents for the Oxidation of Pyridyl Alcohols and Methyl Groups

| Precursor | Oxidizing Agent | Product | Remarks |

| Pyridylmethanol | Manganese Dioxide (MnO₂) | Pyridinecarboxaldehyde | Mild conditions, good for sensitive substrates. |

| Pyridylmethanol | Pyridinium Chlorochromate (PCC) | Pyridinecarboxaldehyde | Widely used, but chromium-based. |

| Pyridylmethanol | Dess-Martin Periodinane (DMP) | Pyridinecarboxaldehyde | Mild, metal-free, but can be expensive. |

| Methylpyridine | Selenium Dioxide (SeO₂) | Pyridinecarboxaldehyde | Direct oxidation, can have moderate yields. |

Direct Formylation Reactions on Activated Pyridine Systems

Direct formylation of the pyridine ring at the C4 position is another viable strategy. The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. wikipedia.orgjk-sci.comorganic-chemistry.orgslideshare.net This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgjk-sci.com

For the Vilsmeier-Haack reaction to be effective on a pyridine ring, the ring must be sufficiently activated by electron-donating groups. In the context of synthesizing this compound, a potential substrate for direct formylation would be 3-chloro-2-ethoxypyridine (B70323). The ethoxy group at the C2 position would activate the pyridine ring towards electrophilic substitution, potentially directing the formylation to the C4 position. However, the regioselectivity can be influenced by other substituents and reaction conditions.

Another method for direct formylation is the Duff reaction, which uses hexamethylenetetramine as the formylating agent in the presence of an acid. This method is typically effective for highly activated aromatic systems like phenols but can be applied to some heterocyclic compounds.

Techniques for Ethereal Linkage Formation (Ethoxylation) on the Pyridine Nucleus

The introduction of the 2-ethoxy group is a key step that can be approached in several ways. A common method for the synthesis of 2-alkoxypyridines involves the O-alkylation of the corresponding 2-pyridone. The 2-pyridone tautomer is generally favored over the 2-hydroxypyridine (B17775) tautomer.

A plausible synthetic sequence would involve the formation of 3-chloro-4-formyl-2-pyridone as a key intermediate. This pyridone can then be subjected to Williamson ether synthesis by reacting it with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base like potassium carbonate or sodium hydride.

The formation of the 2-pyridone intermediate itself can be achieved from the corresponding pyridine N-oxide. For instance, 3-chloro-4-formylpyridine could be oxidized to its N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). Subsequent treatment of the N-oxide with a reagent like acetic anhydride (B1165640) can induce a rearrangement to the 2-acetoxypyridine, which can then be hydrolyzed to the desired 2-pyridone.

Halogenation Procedures for Selective Chlorination at the Pyridine 3-Position

The regioselective introduction of a chlorine atom at the C3 position of the pyridine ring is a crucial and often challenging step. Direct electrophilic chlorination of pyridine is difficult due to the electron-deficient nature of the ring and often requires harsh conditions, leading to mixtures of products.

A more controlled approach involves the use of a pre-functionalized pyridine. For instance, starting with a pyridine N-oxide, chlorination can be directed to the 2- or 4-positions. However, to achieve 3-chlorination, alternative strategies are often necessary.

One effective method is to utilize a directing group. For example, a lithiation-chlorination sequence on a suitably protected pyridine derivative can provide the desired 3-chloro isomer. Another approach involves the Sandmeyer reaction of a 3-aminopyridine (B143674) precursor. The amino group can be converted to a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.

In the context of synthesizing this compound, it is often more strategic to start with a commercially available, pre-chlorinated pyridine precursor, such as (3-Chloropyridin-4-yl)methanol. alfa-chemistry.comrlavie.com This circumvents the challenges associated with the direct and selective chlorination of the pyridine ring.

Integrated Convergent and Divergent Synthetic Pathways to this compound

Given the challenges in the regioselective functionalization of the pyridine ring, both convergent and divergent synthetic strategies can be envisioned for the preparation of this compound.

A plausible divergent pathway could start from a common intermediate, such as 3-chloro-4-methylpyridine. This precursor could be elaborated through different reaction sequences to introduce the ethoxy and formyl groups. For example, one branch could involve the N-oxidation, rearrangement to the 2-pyridone, and subsequent ethoxylation, followed by oxidation of the methyl group. Another branch could first involve the oxidation of the methyl group to the formyl group, followed by the introduction of the ethoxy group via the N-oxide/pyridone route. The feasibility of each path would depend on the compatibility of the functional groups at each stage.

A convergent strategy would involve the synthesis of two or more fragments that are then combined to form the final product. While less common for this type of molecule, one could imagine the condensation of a pre-functionalized three-carbon unit with a nitrogen-containing fragment to construct the pyridine ring. However, controlling the regiochemistry of such a condensation to yield the desired substitution pattern would be a significant challenge.

Based on the availability of starting materials and the reliability of the reactions, a linear, stepwise approach starting from a pre-chlorinated precursor appears to be the most practical strategy.

Exploration of Precursor Chemistry for this compound

The selection of an appropriate starting material is critical for an efficient synthesis. As previously mentioned, (3-Chloropyridin-4-yl)methanol stands out as a highly valuable and commercially available precursor. alfa-chemistry.comrlavie.com Its availability simplifies the synthetic route by providing the chloro and a latent formyl group in the correct positions from the outset.

The chemistry of this precursor would primarily involve the oxidation of the hydroxymethyl group to the formyl group, as detailed in section 2.1.1. Following this, the introduction of the ethoxy group at the 2-position would be the next key transformation.

Another potential precursor that could be considered is 3-chloro-2-ethoxypyridine . If this compound were available or could be synthesized readily, a direct formylation at the 4-position using the Vilsmeier-Haack reaction would be a possible route. The activating effect of the 2-ethoxy group would be crucial for the success of this electrophilic substitution.

The synthesis of 3-chloro-2-ethoxypyridine itself could start from 2,3-dichloropyridine (B146566), where selective nucleophilic substitution of the more reactive 2-chloro group with sodium ethoxide could be attempted. Alternatively, starting from 3-chloro-2-hydroxypyridine, O-ethylation would yield the desired precursor.

Table 2: Key Precursors and Their Potential Transformations

| Precursor | Key Transformation(s) | Target Intermediate/Product |

| (3-Chloropyridin-4-yl)methanol | Oxidation of the alcohol | 3-Chloro-4-formylpyridine |

| 3-Chloro-4-formylpyridine | N-oxidation, rearrangement, ethoxylation | This compound |

| 3-Chloro-2-ethoxypyridine | Vilsmeier-Haack formylation | This compound |

| 3-Chloro-2-hydroxypyridine | O-ethylation | 3-Chloro-2-ethoxypyridine |

Utilization of 3-Chloro-2-ethoxypyridine in Regioselective Pyridyne Generation and Subsequent Functionalization

The synthesis of this compound can be approached through the strategic functionalization of the pyridine core, leveraging the directing effects of the existing chloro and ethoxy substituents. A key methodology in this context is the generation of a highly reactive 3,4-pyridyne intermediate from 3-chloro-2-ethoxypyridine. This approach allows for the regioselective introduction of substituents at the 4-position of the pyridine ring.

The process is initiated by the regioselective lithiation of 3-chloro-2-ethoxypyridine. This is followed by treatment with aryl- or alkylmagnesium halides. Subsequent heating of the reaction mixture induces the formation of the 3,4-pyridyne intermediate. researchgate.net This pyridyne is a powerful dienophile and can react with various trapping agents. The 1,2-addition of Grignard reagents at the C-4 position of the pyridine ring, followed by quenching with a suitable electrophile at the C-3 position, leads to a variety of 2,3,4-trisubstituted pyridine derivatives in good yields. researchgate.net

To obtain the target compound, this compound, a formyl group equivalent would be required as the trapping agent for the pyridyne intermediate. This multi-step process highlights a sophisticated strategy for the functionalization of substituted pyridines, where the generation of a pyridyne intermediate is a pivotal step.

Contextual Synthesis of Related Pyridine Carboxaldehydes (e.g., 2-Chloro-3-formylpyridine) as Methodological Analogues

The synthesis of related pyridine carboxaldehydes, such as 2-chloro-3-formylpyridine, provides valuable methodological context for the preparation of this compound. Various synthetic strategies have been employed for the preparation of these analogous compounds, which can be adapted for the synthesis of the target molecule.

One common method is the Vilsmeier-Haack reaction, which has been successfully used for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.net This reaction involves the use of a Vilsmeier reagent, typically a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic ring. The cyclization of N-arylacetamides under these conditions can be influenced by the electronic nature of the substituents on the aryl ring. researchgate.net

Another approach involves the direct formylation of a lithiated pyridine derivative. For instance, ortho-lithiation of N-Boc-3-bromopyrroles with LDA followed by reaction with ethyl formate (B1220265) has been shown to produce C2-formylpyrroles in good yields. researchgate.net A similar strategy could be envisioned for the formylation of a lithiated 3-chloro-2-ethoxypyridine derivative at the 4-position.

Furthermore, the synthesis of 2-chloro-3-pyridinecarboxaldehyde has been reported with a purity of 97%. sigmaaldrich.com While the specific synthetic details are proprietary, the availability of this compound suggests that established industrial processes exist for the formylation of chloropyridines. These processes could potentially be modified for the synthesis of this compound.

The table below summarizes some of the key reactants and products in the synthesis of related pyridine and quinoline (B57606) carboxaldehydes.

| Starting Material | Reagents | Product | Reference |

| N-Arylacetamides | Vilsmeier-Haack Reagent (DMF, POCl₃) | 2-Chloro-3-formylquinolines | researchgate.net |

| N-Boc-3-bromopyrroles | LDA, Ethyl formate | C2-Formylpyrroles | researchgate.net |

| Acetanilide | Vilsmeier-Haack Reagent (DMF, POCl₃) | 2-Chloro-3-formyl quinoline | researchgate.net |

Derivatization and Analogues of 3 Chloro 2 Ethoxy 4 Formylpyridine for Advanced Research

Systematic Structural Modifications and Isosteric Replacements for Functional Diversification

The functional diversification of 3-Chloro-2-ethoxy-4-formylpyridine can be systematically approached by modifying its key substituents. The chloro, ethoxy, and formyl groups each provide a handle for tailored alterations, enabling the exploration of structure-activity relationships in drug discovery or the fine-tuning of material properties.

The formyl group at the C4 position is a prime site for modification. Standard carbonyl chemistry allows for its conversion into a variety of other functional groups. For instance, oxidation would yield the corresponding carboxylic acid, which can then be transformed into esters, amides, or other acid derivatives. Reductive amination offers a straightforward route to a diverse range of secondary and tertiary amines. Furthermore, the formyl group can participate in olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce carbon-carbon double bonds with various substituents.

The chloro group at the C3 position is amenable to substitution via nucleophilic aromatic substitution or, more commonly, through transition metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings would allow for the introduction of a wide array of aryl, heteroaryl, alkynyl, and amino groups, respectively. These modifications can significantly impact the electronic properties and steric profile of the molecule.

The ethoxy group at the C2 position, while generally more stable, can be cleaved under specific conditions to reveal a pyridone scaffold, which itself is a valuable pharmacophore.

Isosteric replacement is a key strategy in medicinal chemistry to modulate the physicochemical properties of a lead compound while retaining its biological activity. For this compound, several isosteric replacements can be envisaged:

| Original Group | Isosteric Replacement(s) | Potential Impact |

| -Cl (Chloro) | -F, -Br, -CN, -CF3 | Altered electronics, lipophilicity, and metabolic stability |

| -CHO (Formyl) | -CN, -C(O)NH2, oxazole, thiazole | Modified hydrogen bonding capacity and metabolic profile |

| -OEt (Ethoxy) | -SMe, -NHMe, cyclopropyl | Changes in lipophilicity, hydrogen bonding potential, and conformation |

These systematic modifications and isosteric replacements provide a powerful toolkit for generating a library of analogues from this compound, facilitating the exploration of chemical space for various research applications.

Synthesis of Pyridine-Fused Heterocyclic Systems Utilizing this compound as a Building Block

The strategic placement of functional groups in this compound makes it an ideal precursor for the synthesis of pyridine-fused heterocyclic systems. These fused rings are prevalent in many biologically active molecules.

Synthesis of Pyridopyrimidinones:

The formyl group and the adjacent chloro atom can be utilized in a one-pot reaction to construct a fused pyrimidinone ring. For example, treatment of this compound with a urea (B33335) or thiourea (B124793) derivative in the presence of a base could proceed via an initial condensation with the formyl group, followed by an intramolecular nucleophilic substitution of the chloro group by the nitrogen of the urea moiety. This would lead to the formation of a pyrido[4,3-d]pyrimidinone system.

Synthesis of Pyridoxazinones:

Similarly, a fused oxazinone ring can be synthesized. Reaction of the 4-formyl group with a hydroxylamine (B1172632) derivative would form an oxime. Subsequent intramolecular cyclization, potentially promoted by a base, where the oxime oxygen displaces the C3-chloro group, would yield a pyrido[4,3-d] nih.govrsc.orgoxazinone derivative. The ethoxy group at the C2 position would remain as a substituent on the newly formed bicyclic system.

Design and Synthesis of Advanced Pyridine (B92270) Derivatives for Specific Research Applications

The development of novel pyridine derivatives with tailored properties for specific applications is a major focus of contemporary research. nih.govnih.gov this compound serves as a valuable starting material for designing such advanced molecules.

For instance, in the field of medicinal chemistry, the aldehyde functionality can be elaborated into more complex side chains designed to interact with specific biological targets. An example is the synthesis of inhibitors of enzymes where the pyridine core acts as a scaffold to position key binding groups. The chloro and ethoxy groups can be modified to optimize pharmacokinetic properties.

In materials science, the formyl group can be used to synthesize conjugated materials. For example, a Knoevenagel condensation with an active methylene (B1212753) compound could extend the π-system, leading to molecules with interesting photophysical properties for applications in organic electronics. The pyridine nitrogen also offers a site for quaternization, which can be used to create ionic liquids or materials with specific electronic characteristics.

Regioselective Functionalization Studies of Pyridine Core Structures Derived from this compound

Recent studies have highlighted methods for the regioselective functionalization of the pyridine ring, particularly through the generation of pyridyne intermediates. nih.govrsc.org While these studies have primarily focused on 3-chloro-2-ethoxypyridine (B70323), the principles are directly applicable to derivatives such as this compound.

The generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) precursor allows for the regioselective introduction of two new substituents at the C3 and C4 positions. nih.govresearchgate.net This is typically achieved by lithiation at the C4 position, followed by elimination of lithium chloride to form the pyridyne. The subsequent addition of a nucleophile and an electrophile can be highly regioselective.

In the case of this compound, the presence of the formyl group would need to be considered. It would likely require protection (e.g., as an acetal) before attempting to generate the pyridyne intermediate to avoid side reactions with the organolithium reagents used for lithiation. Following the difunctionalization of the pyridine core, the formyl group could be deprotected to yield a highly substituted pyridine derivative.

This approach allows for the synthesis of polysubstituted pyridines that would be difficult to access through other methods, opening up new avenues for the creation of complex molecular architectures.

Applications in Advanced Organic Synthesis and Translational Chemical Research

3-Chloro-2-ethoxy-4-formylpyridine as a Versatile Synthetic Intermediate in Organic Synthesis

This compound is a valuable intermediate in organic synthesis due to the differential reactivity of its functional groups. The aldehyde at the C4 position is a prime site for nucleophilic addition, condensation, and oxidation/reduction reactions. The chlorine atom at the C3 position can participate in various cross-coupling reactions, while the ethoxy group at the C2 position influences the electronic properties of the pyridine (B92270) ring and can be a site for cleavage under specific conditions.

The formyl group readily undergoes a range of transformations, making it a cornerstone for molecular elaboration. These reactions include, but are not limited to:

Reductive amination: To introduce diverse amine-containing substituents.

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

Aldol (B89426) and Knoevenagel condensations: To create new carbon-carbon bonds and extend the molecular framework.

Oxidation: To yield the corresponding carboxylic acid, a key functional group for amide and ester formation.

Reduction: To produce the hydroxymethyl group, which can be further functionalized.

The chloro substituent provides a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This versatility enables the construction of diverse molecular libraries from a single, readily accessible starting material.

Role in the Construction of Complex Molecular Architectures for Diverse Research Objectives

The multifunctionality of this compound makes it an ideal starting point for the synthesis of complex molecular architectures. The sequential or orthogonal reactivity of its functional groups allows for a stepwise and controlled assembly of intricate structures. For instance, the formyl group can be used to build a side chain, followed by a cross-coupling reaction at the chloro position to introduce another key fragment. This strategic approach is crucial in the total synthesis of natural products and the development of novel compounds with specific biological or material properties. The pyridine nitrogen itself can also participate in reactions, such as N-oxidation or quaternization, further expanding the synthetic possibilities.

Precursor for Scaffolds in Medicinal Chemistry Research (e.g., kinase inhibitors, neurological compound prototypes)

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. This compound serves as a valuable precursor for the synthesis of novel pyridine-based scaffolds for drug discovery.

Kinase Inhibitors: The pyridine ring is a common feature in many kinase inhibitors, where it can act as a hinge-binding motif. The functional groups on this compound allow for the elaboration of structures that can fit into the ATP-binding site of various kinases. For example, the formyl group can be converted into a larger substituent that interacts with the hydrophobic regions of the kinase, while the chloro and ethoxy groups can be modified to fine-tune solubility and other pharmacokinetic properties.

Neurological Compound Prototypes: Substituted pyridines are also prevalent in compounds targeting the central nervous system (CNS). The ability to introduce a variety of functional groups onto the this compound core allows for the systematic exploration of the structure-activity relationships (SAR) of potential neurological agents. The polarity and hydrogen-bonding capacity of the molecule can be modulated to optimize blood-brain barrier penetration and target engagement.

Below is a table summarizing the potential synthetic transformations of this compound and their relevance in medicinal chemistry.

| Functional Group | Potential Reaction Type | Relevance in Medicinal Chemistry |

| 4-Formyl | Reductive Amination | Introduction of diverse side chains to interact with biological targets. |

| Wittig/HWE Reaction | Formation of alkene linkers to connect different pharmacophores. | |

| Oxidation to Carboxylic Acid | Key intermediate for amide and ester synthesis, crucial for many drug scaffolds. | |

| 3-Chloro | Suzuki Coupling | Introduction of aryl and heteroaryl groups to explore SAR. |

| Sonogashira Coupling | Formation of C-C triple bonds, a common feature in bioactive molecules. | |

| 2-Ethoxy | Ether Cleavage | Can be converted to a hydroxyl group for further functionalization or as a hydrogen bond donor. |

| Pyridine Nitrogen | N-Oxidation/Quaternization | Modulates solubility, metabolic stability, and target interaction. |

Utility in Agrochemicals Research for the Development of Novel Synthetic Pathways to Herbicides and Pesticides

The pyridine core is also a key component in many modern agrochemicals. The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of novel herbicides and pesticides. The development of new synthetic pathways using this building block could lead to the discovery of compounds with improved efficacy, selectivity, and environmental profiles. The functional handles on the molecule allow for the introduction of toxophores and the optimization of physicochemical properties for better uptake and translocation in target pests or weeds.

Integration into Novel Organic Materials and Polymeric Systems for Material Science Research

The application of this compound extends beyond the life sciences into the realm of materials science. Its aromatic and functional nature makes it a candidate for incorporation into novel organic materials and polymers. bldpharm.com

Organic Monomers for Covalent Organic Frameworks (COFs): The formyl group can participate in the formation of imine or other linkages to create porous, crystalline COFs. bldpharm.com These materials have potential applications in gas storage, catalysis, and sensing.

Electronic and Optical Materials: The pyridine ring, being an electron-deficient system, can be incorporated into materials with interesting electronic and photophysical properties. bldpharm.com Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. bldpharm.com The presence of the chloro and ethoxy groups allows for tuning of the electronic energy levels and intermolecular interactions.

Polymer Science: The compound can be functionalized to act as a monomer in polymerization reactions, leading to the synthesis of novel polymers with tailored properties such as thermal stability, conductivity, and optical transparency. bldpharm.com

The potential applications of this compound in materials science are summarized in the table below.

| Application Area | Potential Role of this compound |

| Covalent Organic Frameworks (COFs) | As a monomer, with the formyl group forming linkages. bldpharm.com |

| Electronic Materials | As a building block for organic semiconductors and components of OLEDs. bldpharm.com |

| Magnetic Materials | Potential for creating organic-based magnetic materials through appropriate derivatization. bldpharm.com |

| Organic Pigments | As a core structure for developing new colorants with high stability. bldpharm.com |

| Optical Materials | For the synthesis of materials with specific light-absorbing or emitting properties. bldpharm.com |

| Polymer Science | As a functional monomer for creating novel polymers. bldpharm.com |

Analytical Methodologies for the Characterization of 3 Chloro 2 Ethoxy 4 Formylpyridine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide an in-depth view of the molecular framework of 3-Chloro-2-ethoxy-4-formylpyridine, confirming its elemental composition, functional groups, and the intricate arrangement of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Experiments) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide critical information about the chemical environment of each proton and carbon atom, respectively.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the ethoxy group's ethyl protons (a triplet for the methyl group and a quartet for the methylene (B1212753) group), two distinct aromatic protons on the pyridine (B92270) ring, and a signal for the formyl proton. The chemical shifts (δ) and coupling constants (J) of these signals would be indicative of their connectivity and spatial arrangement.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by revealing the number of unique carbon environments. Signals for the ethoxy carbons, the pyridine ring carbons (including the carbon bearing the chlorine atom), and the carbonyl carbon of the formyl group would be expected at characteristic chemical shifts.

2D NMR Experiments: Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals and confirming the connectivity within the molecule. For instance, a COSY experiment would show correlations between the coupled protons of the ethoxy group and between the adjacent protons on the pyridine ring. An HSQC experiment would link each proton to its directly attached carbon atom.

While specific experimental data for this compound is not widely available in the public domain, a hypothetical data table based on the analysis of similar structures is presented below.

| Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) |

| Chemical Shift (δ, ppm) |

| 10.15 |

| 8.50 |

| 7.85 |

| 4.50 |

| 1.45 |

| Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) |

| Chemical Shift (δ, ppm) |

| 189.0 |

| 160.5 |

| 152.0 |

| 135.0 |

| 125.0 |

| 120.0 |

| 65.0 |

| 14.5 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional moieties. A strong absorption band is expected in the carbonyl stretching region (around 1700-1720 cm⁻¹) for the formyl group (C=O). The spectrum would also show C-H stretching vibrations for the aromatic and aliphatic protons, C-O stretching for the ethoxy group, and C-Cl stretching vibrations.

| Hypothetical IR Spectral Data |

| Frequency (cm⁻¹) |

| ~2980 |

| ~2870 |

| ~1710 |

| ~1580, 1470 |

| ~1250 |

| ~780 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₈H₈ClNO₂), HRMS would provide an exact mass measurement that matches the theoretical value calculated for this formula. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be observable in the mass spectrum, further corroborating the presence of a chlorine atom in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring its absorption of UV and visible light. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions within the pyridine ring and the formyl group. The position and intensity of these bands can be influenced by the substituents on the pyridine ring.

Chromatographic Techniques for Separation, Purity Assessment, and Reaction Monitoring

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC)

| Hypothetical HPLC Parameters |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection |

| Injection Volume |

| Column Temperature |

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) stands as a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC/MS is instrumental for both qualitative and quantitative assessments. The technique separates the compound from a mixture based on its partitioning between a stationary phase and a mobile gas phase, after which the mass spectrometer fragments the molecule and detects the resulting ions, providing a unique mass spectrum that acts as a molecular fingerprint.

While specific experimental GC/MS data for this compound is not widely published, data for the closely related compound, 3-chloro-2-ethoxypyridine (B70323), is available and provides insight into the expected analytical behavior. The predicted collision cross section values for various adducts of 3-chloro-2-ethoxypyridine, calculated using advanced computational methods, offer a glimpse into its ion mobility characteristics, which are pertinent to mass spectrometric detection. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 158.03671 | 127.2 |

| [M+Na]+ | 180.01865 | 137.2 |

| [M-H]- | 156.02215 | 129.7 |

| [M+NH4]+ | 175.06325 | 148.0 |

| [M+K]+ | 195.99259 | 134.3 |

| [M+H-H2O]+ | 140.02669 | 121.9 |

| [M+HCOO]- | 202.02763 | 146.8 |

| [M+CH3COO]- | 216.04328 | 175.0 |

Table 1: Predicted Collision Cross Section (CCS) values for adducts of the related compound 3-chloro-2-ethoxypyridine. uni.lu Data for the target compound is not available.

Furthermore, the NIST WebBook provides mass spectral data for 3-chloropyridine (B48278), another related structure. nist.gov This information can be used as a reference for identifying characteristic fragmentation patterns of the chloro-pyridine core, which would be anticipated in the mass spectrum of this compound.

Thin Layer Chromatography (TLC) for Reaction Progress and Purity Screening

Thin Layer Chromatography (TLC) is an indispensable technique for the rapid and convenient monitoring of chemical reactions and for assessing the purity of isolated products. Its application in the synthesis of this compound and its derivatives allows chemists to visually track the consumption of starting materials and the formation of the desired product.

The choice of the mobile phase (eluent) is critical for achieving good separation of spots on the TLC plate. A typical TLC analysis involves spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and developing it in a chamber containing a suitable solvent system. The separated compounds are then visualized, often under UV light, due to the aromatic nature of the pyridine ring.

While specific Rf values for this compound are dependent on the exact TLC conditions, general principles for the TLC of nitrogen-containing aromatic compounds can be applied. For instance, a study on the selective TLC of 4-R-1,2,4-triazoles and other nitrogen-containing aromatic rings highlights a method involving complexation with Co(II) ions on the TLC plate, followed by oxidation with permanganate (B83412) for visualization. This suggests that metal-complexation could be a potential strategy for enhancing the visualization of pyridine derivatives on a TLC plate.

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Stationary Phase | Typically silica gel 60 F254 | Standard choice for polar organic molecules. |

| Mobile Phase | Mixtures of hexane (B92381) and ethyl acetate (B1210297) in varying ratios. | The polarity of the eluent can be tuned to achieve optimal separation. |

| Visualization | UV light (254 nm), potassium permanganate stain, or iodine vapor. | The conjugated system of the pyridine ring allows for UV visualization. Functional groups may react with staining agents for enhanced detection. |

Table 2: General Thin Layer Chromatography (TLC) parameters applicable to the analysis of this compound and its derivatives.

X-ray Crystallography for Definitive Solid-State Structure Determination (for relevant derivatives)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For derivatives of this compound that are crystalline, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound itself is not publicly available, a study on the crystal structures of salts of the related compound 3-chloro-4-hydroxyphenylacetic acid with various amines provides valuable insights into the types of intermolecular interactions that can be expected for chloro-substituted aromatic compounds. mdpi.com This study revealed the presence of N-H···O, C-H···Cl, and O-H···O hydrogen bonds, which are crucial in dictating the crystal packing. mdpi.com

| Derivative | Crystal System | Space Group | Key Intermolecular Interactions |

|---|---|---|---|

| (CHPAA2−)2DEA+ | Triclinic | P-1 | N-H···O, C-H···Cl, O-H···O, Cl···Cl |

| (CHPAA−)(A2MP+) | Monoclinic | P21/c | N-H···O, C-H···Cl, O-H···O |

| (CHPAA−)(A24MP+) | Triclinic | P-1 | N-H···O, C-H···Cl, O-H···O |

| 2CHPAA−2A26MP+ | Triclinic | P-1 | N-H···O, C-H···Cl, O-H···O |

| CHPAA−(DMAP+) | Orthorhombic | Pbca | N-H···O, C-H···Cl, O-H···O |

Table 3: Crystallographic data for salts of the related compound 3-chloro-4-hydroxyphenylacetic acid (CHPAA) with different amines, illustrating common interactions. mdpi.com Data for the target compound is not available.

The insights gained from the crystal structures of related molecules are invaluable for understanding the solid-state properties of new derivatives of this compound and for designing new crystalline materials with desired properties.

Catalysis Research Involving 3 Chloro 2 Ethoxy 4 Formylpyridine and Its Derivatives

Investigation of 3-Chloro-2-ethoxy-4-formylpyridine as a Ligand in Transition Metal Complex Catalysis

The pyridine (B92270) ring is a fundamental structural motif in coordination chemistry, acting as a ligand for a wide array of transition metals due to the Lewis basicity of its nitrogen atom. alfachemic.com The specific substituents on the this compound molecule would significantly modulate its properties as a ligand, influencing the stability, reactivity, and selectivity of any resulting metal complex.

Perhaps the most significant feature is the 4-formyl group. The oxygen atom of the aldehyde can act as a second coordination site, allowing the molecule to function as a bidentate chelating ligand. Chelation typically results in more stable metal complexes compared to those with monodentate ligands. This enhanced stability is often a desirable trait for a catalyst.

Pyridine-based ligands are integral to numerous catalytic processes. For instance, bis(imino)pyridine (BIP) ligands form highly effective iron and cobalt catalysts for ethylene (B1197577) polymerization and oligomerization. mdpi.comlp.edu.ua While structurally different, the success of BIP ligands underscores the versatility of the pyridine scaffold in supporting catalytically active metal centers. Other applications of pyridine-metal complexes include hydrogenation, hydroformylation, and hydroamination reactions. alfachemic.com Silver complexes with pyridine-containing macrocyclic ligands have been shown to catalyze A³-coupling reactions, demonstrating their utility in forming carbon-carbon and carbon-nitrogen bonds. researchgate.net

Table 1: Examples of Substituted Pyridine Ligands in Transition Metal Catalysis This table is based on data for related pyridine compounds, illustrating potential applications.

| Ligand Type | Metal | Catalytic Application | Reference |

|---|---|---|---|

| Bis(imino)pyridine (BIP) | Iron (Fe), Cobalt (Co) | Ethylene Polymerization/Oligomerization | mdpi.com |

| Pyridine (py) | Rhenium (Re) | Hydrogenation of Cyclohexene | alfachemic.com |

| Pyridine (py) | Rhodium (Rh) | Hydroformylation of Ethylene Hydrocarbons | alfachemic.com |

| Pyridine (py) | Titanium (Ti) | Intramolecular Hydroamination | alfachemic.com |

| 4'-pyridyl-2,2′:6′,2′′-terpyridine | Iron (Fe) | Hydroboration of Alkynes | nih.gov |

| 4-substituted Pyridines | Nickel (Ni) | C-C and C-S Linkage Reactions | researchgate.net |

Participation in Organocatalytic Transformations

Organocatalysis, which uses small organic molecules as catalysts, offers a complementary approach to metal-based catalysis. The functional groups on this compound suggest its potential involvement in such transformations, primarily as a substrate that can be activated by an organocatalyst.

The formyl group is a key handle for organocatalytic activation. It can react with chiral secondary amines to form an iminium ion, which lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the molecule, activating it for nucleophilic attack. This is a fundamental principle in iminium catalysis, used for a variety of asymmetric functionalizations.

Recent studies have highlighted photochemical organocatalytic methods for the functionalization of pyridines. nih.govacs.org These methods often proceed via pyridinyl radicals, which are generated from pyridinium (B92312) ions and can undergo effective coupling with other radicals. acs.org This demonstrates a pathway where the pyridine ring itself actively participates in a modern organocatalytic cycle.

Furthermore, the pyridine nitrogen's inherent basicity allows it to function as a catalyst itself in certain reactions. In a different context, maleic anhydride (B1165640) derivatives have been successfully used as organocatalysts for the N-oxidation of various pyridine substrates in the presence of hydrogen peroxide. rsc.org This showcases a catalytic cycle where the pyridine ring is the target of the transformation, facilitated by a small organic molecule.

An organocatalytic synthesis of highly functionalized pyridines from allenoates and 1-aza-1,3-dienes has been developed, proceeding through an aza-Rauhut–Currier/cyclization sequence. thieme-connect.com This highlights how complex pyridines can be assembled using organocatalytic methods.

Role as an Intermediate in Catalytic Reaction Pathways

Beyond acting as a ligand or participating in organocatalysis, this compound could serve as a crucial intermediate in a larger catalytic sequence. Its synthesis could be one step in a multi-step process, or it could be a transient species formed en route to a more complex target molecule.

The formation of the molecule itself could be achieved through catalytic C-H functionalization of a simpler precursor, such as 3-chloro-2-ethoxypyridine (B70323). The introduction of a formyl group onto an aromatic or heterocyclic ring is a common transformation. While the Vilsmeier-Haack reaction is a classic stoichiometric method for formylation researchgate.net, catalytic versions have been developed. For example, an efficient copper-catalyzed C3-formylation of imidazo[1,2-a]pyridines using DMSO as the formylating agent has been reported. nih.govrsc.org More recently, a one-pot, meta-selective C-H formylation of pyridines via streptocyanine intermediates has been achieved, offering a mild route to nicotinaldehyde derivatives. acs.org

Once formed as an intermediate, the molecule's functional groups could undergo further catalytic transformations. The formyl group could be catalytically reduced to an alcohol, oxidized to a carboxylic acid, or engaged in condensation reactions to build more complex structures. The chloro-substituent could be a site for palladium-catalyzed cross-coupling reactions, a powerful tool for C-C bond formation.

Industrial processes for pyridine synthesis often involve reacting simple aldehydes and ketones with ammonia (B1221849) over heterogeneous catalysts, indicating that complex substituted pyridines can be built up from basic starting materials through catalytic pathways where various functionalized pyridines exist as intermediates. google.comwipo.int

Development of Heterogeneous and Supported Catalysis Systems Incorporating Pyridine Moieties

Immobilizing homogeneous catalysts onto solid supports is a major field of research, aiming to combine the high activity and selectivity of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. lp.edu.ua Pyridine derivatives are excellent candidates for this approach.

A molecule like this compound could be anchored to a support in several ways. The pyridine nitrogen or the formyl oxygen could coordinate directly to metal sites on a support material like silica (B1680970) or titania. Alternatively, the molecule could be chemically modified to introduce a specific anchoring group, enabling robust covalent attachment. For example, functionalizing bis(imino)pyridyliron complexes allows for their immobilization on silica supports for use in ethylene polymerization. acs.org Similarly, rhenium and cobalt catalysts have been anchored to TiO₂ or carbon nanotubes via functionalized bipyridine or pyridine ligands for applications in CO₂ reduction. rsc.orgwhiterose.ac.uk

A notable example of a heterogeneous system involving pyridines is a catalyst composed of iridium supported on sulfated zirconium oxide, which effectively catalyzes the dearomative hydroboration of various substituted pyridines. nsf.gov This system demonstrates the potential for creating robust, recyclable catalysts for pyridine functionalization. The table below summarizes the results for the hydroboration of several pyridine substrates using this heterogeneous catalyst.

Table 2: Heterogeneous Iridium-Catalyzed Hydroboration of Various Pyridines Data from J. Am. Chem. Soc. 2022, 144, 25, 11486–11495. nsf.gov

| Substrate | Product(s) | Yield (%) |

|---|---|---|

| Pyridine | 1,2- and 1,4-dihydropyridine | 95 |

| 2-Picoline | 1,2- and 1,4-dihydropyridine | 95 |

| 3-Methoxypyridine | 1,2-dihydropyridine | 95 |

| 3-Picoline | 1,2-dihydropyridine | 95 |

| 4-Phenylpyridine | 1,2-dihydropyridine | 95 |

| Acridine | Hydroborated Acridine | 95 |

| Quinoline (B57606) | Hydroborated Quinoline | 95 |

Metal-Organic Frameworks (MOFs) represent another class of supported catalysts. An ionic, iron-based MOF constructed with 4′-pyridyl-2,2′:6′,2′′-terpyridine ligands has been shown to be a recyclable precatalyst for the hydroboration of alkynes. nih.gov This illustrates how pyridine-containing building blocks can be assembled into highly structured, porous catalytic materials.

Future Research Directions and Emerging Perspectives on 3 Chloro 2 Ethoxy 4 Formylpyridine

Development of Greener and More Sustainable Synthetic Routes for its Production

The chemical industry is increasingly focusing on the development of environmentally benign and sustainable synthetic methodologies. mdpi.com For pyridine (B92270) derivatives, this includes the use of green catalysts, environmentally friendly solvents, microwave-assisted synthesis, and multicomponent one-pot reactions. researchgate.netnih.govnih.gov Future research on 3-Chloro-2-ethoxy-4-formylpyridine will likely prioritize the development of such green and sustainable synthetic routes.

Current industrial production of pyridine bases often involves high-temperature catalytic condensation of aldehydes and ketones with ammonia (B1221849). google.com A key area of future research will be to move away from these energy-intensive methods. One promising avenue is the thermo-catalytic conversion of renewable resources like glycerol (B35011) with ammonia over zeolite catalysts. rsc.org While not yet specific to this compound, this approach offers a blueprint for the sustainable production of the core pyridine structure.

Another area of focus will be the development of eco-friendly recovery processes. Traditional methods can be improved by employing liquid-liquid extraction with environmentally non-hazardous organic solvents, followed by fractional distillation to recover and recycle the solvent. google.com

Future research could explore the following sustainable approaches for the synthesis of this compound:

Flow Chemistry: Continuous flow processes offer enhanced control over reaction parameters, improved safety, and potential for scalability. beilstein-journals.org

Biocatalysis: The use of enzymes could offer highly selective and environmentally friendly routes to pyridine derivatives.

Catalyst Recovery and Recycling: The use of heterogeneous catalysts or catalysts on magnetic supports can simplify purification and reduce waste. researchgate.net

Discovery of Novel Reactivity Patterns and Selectivity for the Pyridine Nucleus

The electron-deficient nature of the pyridine ring, coupled with the influence of its substituents, makes it a fascinating substrate for exploring novel reactivity. rsc.org The chlorine, ethoxy, and formyl groups on this compound each offer distinct handles for chemical modification, and their interplay can lead to unique reactivity patterns.

A significant challenge in pyridine chemistry is achieving regioselective functionalization, particularly at the C4 and meta positions. researchgate.netfrontiersin.org Future research will likely focus on exploiting the existing substituents of this compound to direct further transformations with high selectivity. The formyl group, for instance, can be a versatile precursor for a wide range of functional groups.

Recent advances in pyridine functionalization via heterocyclic phosphonium (B103445) salts offer a powerful tool for selective C4-functionalization. thieme-connect.denih.gov This strategy could be adapted to this compound, potentially allowing for the introduction of a wide array of nucleophiles at the C4 position.

The use of pyridine N-oxides is another strategy to alter the reactivity of the pyridine ring, often leading to different regioselectivity in subsequent reactions. researchgate.net Investigating the N-oxide of this compound could unveil novel transformation pathways.

Key areas for future investigation include:

C-H Functionalization: Direct functionalization of the remaining C-H bonds on the pyridine ring would be a highly atom-economical approach to generate novel derivatives. rsc.org

Cross-Coupling Reactions: The chloro substituent provides a handle for various cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds.

Dearomatization Reactions: The catalytic stereoselective dearomatization of pyridines is an emerging area that allows for the synthesis of complex three-dimensional structures. mdpi.com

Expansion of its Utility in Chemical Biology and Proteomics Research

Pyridine-containing molecules are prevalent in FDA-approved drugs and biologically active compounds. lifechemicals.com The unique substitution pattern of this compound makes it an attractive scaffold for the design of novel probes and labels for chemical biology and proteomics research.

The formyl group is particularly useful for bioconjugation, as it can readily react with aminooxy or hydrazine-functionalized biomolecules to form stable oxime or hydrazone linkages. This allows for the site-specific labeling of proteins, peptides, and other biological macromolecules.

A recent development in proteomics is the use of pyridinium-based reagents for lysine-selective protein modification and chemoproteomic profiling in live cells. nih.gov This highlights the potential of pyridine derivatives to serve as valuable tools for studying protein function and interactions in their native environment. Future research could explore the development of this compound-derived probes for similar applications.

MALDI-MS/MS-based proteomics is a powerful technique for the identification and characterization of proteins and their post-translational modifications. mdpi.com The introduction of unique isotopic signatures, for which this compound could be a precursor, can aid in quantitative proteomics studies.

Potential applications in this area include:

Activity-Based Protein Profiling (ABPP): Designing probes based on this compound to target specific enzyme classes.

Development of Bioorthogonal Reagents: The unique electronic properties of the substituted pyridine ring could be exploited to develop novel bioorthogonal reactions.

Synthesis of Small Molecule Libraries: Utilizing this compound as a building block for the synthesis of diverse small molecule libraries for high-throughput screening.

Advanced Computational Chemistry and Mechanistic Studies on this compound Transformations

Computational chemistry, particularly density functional theory (DFT) calculations, has become an indispensable tool for understanding reaction mechanisms and predicting reactivity. mdpi.com Future research on this compound will undoubtedly benefit from the application of these methods.

Mechanistic studies on the transformations of pyridine derivatives, such as those involving pyridine N-oxides or pyridinium (B92312) salts, can provide valuable insights into the factors controlling regioselectivity and reactivity. researchgate.netresearchgate.net For example, DFT studies can help elucidate the role of the Lewis acid in activating the pyridine system for nucleophilic attack in dearomatization reactions. mdpi.com

Computational methods can be employed to:

Predict Reaction Outcomes: Guide the design of experiments by predicting the most likely products of a given reaction.

Elucidate Reaction Mechanisms: Provide a detailed understanding of the transition states and intermediates involved in chemical transformations.

Design Novel Catalysts: Aid in the development of new catalysts with improved activity and selectivity for pyridine functionalization.

Investigate Molecular Properties: Calculate properties such as molecular hyperpolarizability, which is relevant for applications in nonlinear optics. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms for Discovery Research

The demand for large and diverse compound libraries for drug discovery and other research areas has driven the development of automated and high-throughput synthesis platforms. nih.gov The modular nature of pyridine synthesis makes it well-suited for these approaches. nih.gov this compound, as a versatile building block, is an ideal candidate for integration into such platforms.

Automated synthesis platforms can be used to rapidly generate libraries of compounds based on the this compound scaffold, which can then be screened for biological activity. nih.gov This can significantly accelerate the discovery of new lead compounds. nih.gov

Key aspects of this integration include:

Development of Robust Reaction Protocols: The reactions used on these platforms need to be reliable and high-yielding.

Automated Work-up and Purification: Integration of work-up methods such as solid-phase extraction and liquid-liquid extraction is crucial for efficient library production. chemspeed.com

Data Management and Analysis: The large datasets generated by high-throughput synthesis require sophisticated chemoinformatic tools for analysis. nih.gov

The integration of this compound into automated synthesis workflows will enable the rapid exploration of chemical space around this privileged scaffold, leading to the discovery of new molecules with valuable properties.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-2-ethoxy-4-formylpyridine?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. A common approach is:

Chlorination : Introduce chlorine at the 3-position using POCl₃ or PCl₃ under reflux .

Ethoxylation : Substitute the 2-position with ethoxy via nucleophilic aromatic substitution (e.g., using NaOEt or EtOH with a base like K₂CO₃) .

Formylation : Introduce the formyl group at the 4-position using Vilsmeier-Haack conditions (DMF/POCl₃) or directed ortho-metalation followed by quenching with DMF .

Key Considerations: Monitor reaction intermediates using TLC or HPLC to avoid over-chlorination or incomplete substitution.

Q. How to characterize this compound using spectroscopic methods?

- Methodological Answer :

- ¹H/¹³C NMR : The formyl proton appears as a singlet at ~9.8–10.2 ppm, while the ethoxy group shows a quartet (CH₂) and triplet (CH₃) .

- IR Spectroscopy : Confirm the formyl group via a strong C=O stretch at ~1680–1720 cm⁻¹ .

- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to observe the molecular ion peak (e.g., calculated for C₈H₇ClNO₂: [M+H]⁺ = 200.58) .

- X-ray Crystallography (if available): Resolve the crystal structure to validate regiochemistry, as demonstrated for analogous pyridine derivatives .

Q. What are the key solubility and stability considerations for storing this compound?

- Methodological Answer :

- Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but sparingly soluble in water. Use ethanol or acetone for recrystallization .

- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the formyl group. Avoid prolonged exposure to light or moisture, which may hydrolyze the ethoxy group .

Advanced Research Questions

Q. How to optimize the introduction of the ethoxy group at the 2-position of the pyridine ring?

- Methodological Answer :

- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency in biphasic systems .

- Solvent Effects : Employ DMF or DMSO to stabilize transition states and improve reaction rates.

- Temperature Control : Optimize between 80–120°C to balance reactivity and minimize side products (e.g., elimination or ring degradation) .

- Validation : Monitor reaction progress via ¹H NMR to confirm complete substitution and absence of residual chloride .

Q. What are common side reactions when synthesizing this compound, and how to mitigate them?

- Methodological Answer :

- Over-Chlorination : Use stoichiometric POCl₃ and avoid excess reagent. Quench unreacted POCl₃ with ice-cold water .

- Ethoxy Displacement : Competing hydrolysis of the ethoxy group can occur under acidic conditions. Use anhydrous solvents and neutral pH during substitution .

- Formyl Oxidation : The formyl group may oxidize to COOH under harsh conditions. Add antioxidants (e.g., BHT) or work under inert atmospheres .

Q. How does the presence of the formyl group influence reactivity in further derivatization?

- Methodological Answer :

- Nucleophilic Attack : The formyl group enables condensation reactions (e.g., with hydrazines to form hydrazones or with amines for Schiff base synthesis) .

- Reduction : Reduce to hydroxymethyl (CH₂OH) using NaBH₄ or LiAlH₄ for applications in prodrug design .

- Cross-Coupling : Utilize the formyl group in Stille or Suzuki couplings after conversion to a boronic ester .

Q. What strategies are effective for regioselective functionalization of this compound?

- Methodological Answer :

- Directing Groups : Use the chlorine atom as a directing group for electrophilic substitution at the 5-position .

- Protection-Deprotection : Temporarily protect the formyl group (e.g., as an acetal) to prevent unwanted reactivity during modifications .

- Metal-Mediated Coupling : Employ Pd-catalyzed C–H activation to introduce aryl/heteroaryl groups at specific positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.